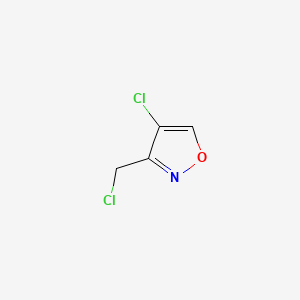

4-Chloro-3-(chloromethyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3Cl2NO |

|---|---|

Molecular Weight |

151.98 g/mol |

IUPAC Name |

4-chloro-3-(chloromethyl)-1,2-oxazole |

InChI |

InChI=1S/C4H3Cl2NO/c5-1-4-3(6)2-8-7-4/h2H,1H2 |

InChI Key |

YIWKDYCFXHHEAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NO1)CCl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its aromaticity is less pronounced than that of benzene (B151609), which influences its stability and reactivity. The presence of a chlorine atom at the C4 position and a chloromethyl group at the C3 position significantly impacts the electron density and reactivity of the ring.

Electrophilic and Nucleophilic Reactivity of the Ring

The isoxazole ring is generally considered an electron-deficient system, making it resistant to electrophilic aromatic substitution. When such reactions do occur, they are typically directed by the substituents present on the ring. For unsubstituted isoxazoles, electrophilic attack, if forced, tends to occur at the C4 position. However, in 4-Chloro-3-(chloromethyl)-1,2-oxazole, this position is already substituted. The strong electron-withdrawing effect of the C4-chloro substituent further deactivates the ring towards electrophilic attack.

Ring-Opening Reactions and Subsequent Rearrangements

The O-N bond in the isoxazole ring is relatively weak, making it susceptible to cleavage under various conditions, leading to ring-opening reactions. This is a characteristic feature of isoxazole chemistry.

Reductive Cleavage : Catalytic hydrogenation or reduction with other agents can cleave the N-O bond, leading to the formation of various acyclic compounds, such as β-aminoenones.

Base-Induced Rearrangements : Under basic conditions, isoxazoles can undergo rearrangement to other heterocyclic systems. For example, a notable transformation involves the base-mediated rearrangement of certain substituted isoxazoles into oxazoles. rsc.org This process is proposed to proceed through an intermediate azirine, followed by ring-opening to a nitrile ylide and subsequent electrocyclic ring closure to form the oxazole (B20620) ring. rsc.org

Nucleophilic Ring-Opening : Strong nucleophiles can attack the ring, leading to its cleavage. For instance, treatment of some isoxazoles with bases can result in ring opening to form cyano-ketones or other open-chain products. pharmaguideline.com

A summary of potential ring-opening pathways is presented below.

| Condition | Reaction Type | Potential Products |

| Catalytic Hydrogenation | Reductive Cleavage | β-aminoenones, aminoketones |

| Strong Base (e.g., Cs₂CO₃) | Rearrangement | Substituted oxazoles |

| Strong Nucleophiles | Nucleophilic Attack | Cyano-ketones, amides |

Stability under Various Chemical Environments

The stability of the this compound is influenced by the chemical environment.

Acidic Conditions : Isoxazoles are generally stable in acidic media. They are weak bases, with protonation occurring at the nitrogen atom. pharmaguideline.comwikipedia.org They show greater resistance to acids compared to heterocycles like furans. tandfonline.com

Basic Conditions : As mentioned, strong bases can induce ring-opening or rearrangement reactions, indicating a lower stability in highly basic environments. pharmaguideline.comrsc.org

Oxidative Conditions : The isoxazole ring can be susceptible to oxidative cleavage. Oxidizing agents like potassium permanganate (B83412) or ozone can break open the ring. pharmaguideline.com

Reductive Conditions : The N-O bond is the most common site of reduction, leading to ring cleavage. This susceptibility to reduction is a key aspect of isoxazole reactivity.

Reactivity of the Chloromethyl Functional Group

The chloromethyl group (-CH₂Cl) attached to the C3 position of the isoxazole ring is a highly reactive functional group, primarily due to its propensity to undergo nucleophilic substitution reactions. smolecule.comcymitquimica.com Its reactivity is analogous to that of benzylic halides. spcmc.ac.in

Nucleophilic Substitution Reactions (S_N1 and S_N2)

The chloromethyl group on the isoxazole ring can react with nucleophiles via both S_N1 and S_N2 mechanisms. The preferred pathway depends on the reaction conditions, such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. spcmc.ac.in

S_N1 Mechanism : This pathway involves the formation of a carbocation intermediate after the departure of the chloride leaving group. The isoxazol-3-ylmethyl carbocation is stabilized by resonance, with the positive charge being delocalized by the π-electron system of the isoxazole ring. This stabilization is similar to that of a benzyl (B1604629) carbocation and facilitates the S_N1 mechanism. askiitians.comchemistry.coachquora.com Polar, protic solvents favor this mechanism.

S_N2 Mechanism : This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion departs. chemistry.coach The transition state of this reaction is also stabilized by the adjacent isoxazole ring. The π-system of the ring can overlap with the p-orbitals of the reacting carbon, delocalizing electron density and lowering the activation energy of the transition state. spcmc.ac.in Strong nucleophiles and polar, aprotic solvents typically favor the S_N2 pathway.

Reactions with Oxygen Nucleophiles (e.g., alcohols, carboxylates)

The high reactivity of the chloromethyl group makes it a valuable synthon for introducing the isoxazole moiety into other molecules via C-O bond formation. It readily reacts with various oxygen-containing nucleophiles.

For example, 3-(chloromethyl)isoxazole (B1366078) derivatives have been shown to react with phenols and alkoxides under conditions typical for the Williamson ether synthesis to form the corresponding ethers. researchgate.net In these reactions, the oxygen nucleophile (phenoxide or alkoxide) displaces the chloride ion from the chloromethyl group.

A representative reaction is the synthesis of 3-(aryloxymethyl)-5-phenylisoxazoles from 3-(chloromethyl)-5-phenylisoxazole (B76759) and various substituted phenols in the presence of a base like potassium carbonate. researchgate.net Similarly, reaction with sodium methylate leads to the formation of the corresponding methoxy (B1213986) derivative. researchgate.net

The table below summarizes typical nucleophilic substitution reactions with oxygen nucleophiles.

| Nucleophile | Reagents/Conditions | Product Type |

| Phenol | K₂CO₃, DMF | Aryl ether |

| Alcohol (Methanol) | NaOCH₃, Methanol | Alkyl ether (methyl) |

| Carboxylate | Base (e.g., NaH) | Ester |

These reactions highlight the utility of the chloromethyl group as a reactive handle for further molecular elaboration, proceeding through nucleophilic substitution mechanisms stabilized by the adjacent heterocyclic ring.

Reactions with Nitrogen Nucleophiles (e.g., amines, azides)

The chloromethyl group at the C3 position of the oxazole is highly reactive towards nitrogen nucleophiles. This reactivity is comparable to that of benzyl chloride, allowing for facile substitution reactions under relatively mild conditions. oup.com

Reactions with Amines: Primary and secondary amines readily displace the chloride of the chloromethyl group to form the corresponding secondary and tertiary amines, respectively. oup.com These reactions are typically carried out in solvents like benzene or ethanol (B145695) at room temperature or with gentle heating. oup.com Studies on analogous 2-(chloromethyl)oxazoles demonstrate that a wide range of aliphatic primary and secondary amines, including sterically hindered ones like t-butylamine, provide the substituted products in high yields. oup.com

The general scheme for the reaction with primary and secondary amines is as follows:

Oxazole-CH₂Cl + R¹R²NH → Oxazole-CH₂NR¹R² + HCl

Tertiary amines also react with the chloromethyl group to yield quaternary ammonium (B1175870) salts. oup.com

| Amine Nucleophile | Reaction Conditions | Product Type | Yield (%) |

| Primary Amines (e.g., Methylamine, Ethylamine) | Benzene or Ethanol, Room Temp. | Secondary Amine | High |

| Secondary Amines (e.g., Diethylamine, Piperidine) | Benzene, Room Temp. or 40°C | Tertiary Amine | High |

| Tertiary Amines | Benzene, Room Temp. or 40°C | Quaternary Ammonium Salt | - |

Reactions with Azides: The chloride of the chloromethyl group can be displaced by an azide (B81097) ion (N₃⁻), a potent nitrogen nucleophile. nih.gov This substitution reaction provides a straightforward route to 3-(azidomethyl)-4-chloro-1,2-oxazole. This azide intermediate is valuable in further synthetic applications, particularly in "click chemistry" for the construction of more complex heterocyclic systems, such as 1,2,3-triazoles. nih.govresearchgate.netresearchgate.net

Reactions with Sulfur and Carbon Nucleophiles

The electrophilic carbon of the chloromethyl group also readily reacts with sulfur and carbon-based nucleophiles. nih.gov

Reactions with Sulfur Nucleophiles: Sulfur nucleophiles, such as thiophenoxide (PhS⁻) and thiocyanate (B1210189) (SCN⁻), effectively displace the chloride to form thioethers and thiocyanates, respectively. nih.gov For instance, the reaction with thiophenol in the presence of a base like sodium hydride yields the corresponding phenylthiomethyl oxazole. nih.gov These thioether products can be further functionalized, for example, through oxidation to the corresponding sulfone, which can then be used in carbon-carbon bond-forming reactions. nih.gov

Reactions with Carbon Nucleophiles: Stabilized carbanions, such as those derived from diethyl malonate, are effective carbon nucleophiles for substitution on the chloromethyl group. nih.gov In the presence of a base like sodium hydride, the malonate anion attacks the chloromethyl carbon, leading to C-alkylation and the formation of a new carbon-carbon bond. nih.gov This reaction is a key step in the synthesis of more complex molecules, such as the non-steroidal anti-inflammatory drug Oxaprozin, starting from a related 2-(halomethyl)oxazole scaffold. nih.gov The reactivity is enhanced when using the bromomethyl analogue compared to the chloromethyl compound. nih.gov

| Nucleophile | Reagent(s) | Product Type |

| Thiophenoxide | Thiophenol / NaH | 2-(Phenylthiomethyl)oxazole |

| Thiocyanate | NaSCN or KSCN | 2-(Methylthio)cyanate oxazole |

| Cyanide | NaCN / DMF | 2-(Cyanomethyl)oxazole |

| Malonate Anion | Diethyl malonate / NaH | Diethyl 2-(oxazol-2-ylmethyl)malonate |

Elimination Reactions

Detailed studies specifically documenting elimination reactions involving this compound are not prevalent in the reviewed scientific literature. The primary reactivity of the chloromethyl group is overwhelmingly characterized by substitution pathways with a wide array of nucleophiles.

Radical Reactions and Bond Dissociation Studies

While specific radical reactions involving this compound are not extensively detailed, theoretical studies on related chloro-heterocycles provide insight into the strength of the C-Cl bonds and the propensity for homolytic cleavage. The bond dissociation energy (BDE) is a key parameter in predicting the ease of radical formation. nih.gov

Computational studies on five-membered heterocycles like oxazole, imidazole, and thiazole (B1198619) show that the C-Cl BDE is lowest at the C2 position. nih.gov For oxazoles, the BDE at the C4 or C5 positions is typically 1-3 kcal/mol higher than at the C2 position. nih.gov This suggests that radical cleavage of the C4-Cl bond in this compound would require more energy than cleavage at the C2 position in an analogous 2-chlorooxazole. The BDE for the C-Cl bond on the chloromethyl group is expected to be significantly lower than that of the ring C-Cl bond, making it the more likely site for radical formation under appropriate conditions.

Functional Group Interconversions (e.g., oxidation to aldehyde, reduction to methyl)

Specific literature detailing the direct oxidation of the chloromethyl group of this compound to an aldehyde or its reduction to a methyl group was not found in the reviewed sources. However, analogous oxazole aldehydes are known intermediates in synthesis, suggesting that such a transformation is synthetically relevant. nih.gov Generally, the conversion of a benzylic-type chloride to an aldehyde can be achieved through various methods, such as the Sommelet reaction or Kornblum oxidation. Reduction of the chloromethyl group to a methyl group could be accomplished using standard reductive dehalogenation methods, such as catalytic hydrogenation or using a hydride source.

Reactivity of the Ring Chlorine Atom

Nucleophilic Aromatic Substitution (S_NAr) Processes

The chlorine atom at the C4 position of the oxazole ring can potentially undergo nucleophilic aromatic substitution (S_NAr). In these reactions, a nucleophile attacks the carbon atom bearing the leaving group (chloride), proceeding through a high-energy intermediate (a Meisenheimer complex) before the leaving group is expelled. nih.gov

The feasibility of S_NAr reactions on heteroaromatic rings depends on the ring's electronic properties and the reaction conditions. nih.gov For oxazoles, nucleophilic aromatic substitution has been noted to occur with leaving groups at the C2 position. wikipedia.org The reactivity at the C4 position of this compound would be influenced by the electron-withdrawing or -donating nature of the substituents and the attacking nucleophile.

In systems with multiple halogen substituents, such as dichlorinated heterocycles, the site of substitution is often highly regioselective. mdpi.com For example, in 4,5-dichloro-3-trichloromethylisothiazole, nucleophilic attack by amines occurs selectively at the C5 position. researchgate.netresearchgate.net In 2,4-dichloroquinazolines, substitution with amines preferentially occurs at the C4 position. mdpi.com For this compound, it is critical to consider the competing reactivity of the chloromethyl group, which is significantly more susceptible to nucleophilic attack under standard S_N1 or S_N2 conditions than the ring chlorine is to S_NAr. Therefore, achieving selective S_NAr at the C4 position would likely require careful selection of reaction conditions and nucleophiles, potentially under acidic or base-catalyzed conditions, to favor the aromatic substitution pathway. researchgate.netnih.gov

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the chemical reactivity of This compound in the context of the requested reactions. Extensive queries for this compound's involvement in metal-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Heck, and Sonogashira couplings—as well as cascade and multicomponent reactions, did not yield any relevant studies, patents, or scholarly articles.

The compound this compound possesses two distinct halogenated sites: a chloro-substituent on the isoxazole ring and a chloromethyl group. In theory, both sites could participate in various chemical transformations. The chloro group at the C4 position of the isoxazole ring could potentially undergo oxidative addition with a low-valent metal catalyst, a key step in many cross-coupling reactions. Similarly, the chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution.

However, without specific experimental data from the scientific literature, any discussion of its reactivity in the requested reaction classes would be purely speculative. The electronic effects of the isoxazole ring and the interplay between the two different chlorine atoms would significantly influence the reaction outcomes, and such effects cannot be accurately predicted without experimental validation.

Given the strict requirement to focus solely on documented findings for "this compound," it is not possible to generate the requested article sections on its role in:

Cascade and Multicomponent Reactions

To maintain scientific accuracy and adhere to the provided instructions, the article cannot be written. While general principles of isoxazole chemistry exist, applying them to this specific, un-researched molecule would constitute unsubstantiated synthesis of information.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The compound's true potential lies in its capacity to act as a bifunctional building block. The two chlorine atoms exhibit different chemical reactivity, allowing for selective and sequential reactions. The chloromethyl group is susceptible to nucleophilic substitution, similar to benzyl (B1604629) chlorides, while the chloro group on the oxazole (B20620) ring is more akin to a vinyl chloride, making it a candidate for metal-catalyzed cross-coupling reactions.

A related compound, 4-bromomethyl-2-chlorooxazole, has been demonstrated as a versatile unit for cross-coupling reactions where the bromomethyl position is selectively reacted first, followed by subsequent coupling at the 2-chloro position. researchgate.net This differential reactivity is a key feature that enables the construction of complex molecules.

| Position | Type of Halide | Anticipated Primary Reactions | Relative Reactivity |

|---|---|---|---|

| 3-(chloromethyl) | Benzylic/Allylic-type | Nucleophilic Substitution (SN2) | Higher |

| 4-chloro | Vinylic-type | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Lower (requires catalyst) |

The bifunctional nature of 4-Chloro-3-(chloromethyl)-1,2-oxazole makes it an ideal starting material for creating intricate heterocyclic systems.

Fused Systems : Sequential reactions can be envisioned where the chloromethyl group first reacts with a nucleophile, which then contains another functional group capable of participating in a subsequent cyclization reaction with the C4-chloro position. For instance, reaction with an amino-thiol could be followed by an intramolecular cyclization to form a thiazepine-fused oxazole. The synthesis of various fused oxa-heterocycles is a significant area of research. researchgate.netrsc.orgnih.gov

Spiro Compounds : The chloromethyl group can be used to introduce a chain that, upon further functionalization, can undergo intramolecular cyclization onto the oxazole ring or an adjacent atom. Alternatively, the oxazole itself can act as one part of a cycloaddition reaction to form spirocyclic structures. The synthesis of spiro compounds, including those incorporating oxazole or isoxazole (B147169) rings, is a well-established strategy for creating three-dimensional molecular complexity. rsc.orgamanote.comscite.ainih.gov

The stepwise reaction at the two chloro-positions allows for the precise introduction of a wide array of functional groups. The chloromethyl group can be readily converted to alcohols, ethers, amines, azides, thiols, and nitriles through nucleophilic substitution. smolecule.com The chloro group at the C4 position can then be subjected to various palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Heck reactions) to introduce aryl, heteroaryl, or vinyl substituents. This sequential functionalization provides a robust pathway to a diverse range of substituted 1,2-oxazoles, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.netnih.gov

The oxazole ring is a key structural component in numerous bioactive natural products, often of marine origin. researchgate.netresearchgate.netpitt.edunih.govrsc.org Synthetic building blocks that provide a pre-formed, functionalized oxazole core are highly valuable in the total synthesis of such complex molecules. This compound could serve as a crucial intermediate, where the chloromethyl group acts as a handle for chain extension and the C4-chloro group allows for the later-stage introduction of key fragments, enhancing the convergence and efficiency of a synthetic route.

Intermediate in the Synthesis of Agrochemicals Research Compounds

Oxazole and isoxazole derivatives are prominent scaffolds in the field of crop protection, with compounds exhibiting fungicidal, herbicidal, and insecticidal activities. researchgate.net The development of new agrochemicals often involves the synthesis and screening of libraries of heterocyclic compounds. The dual reactivity of this compound allows for the creation of diverse derivatives for biological screening. For example, the chloromethyl group can be displaced by various substituted phenols or anilines, while the C4-chloro position can be used to attach other heterocyclic moieties known to contribute to agrochemical activity, mirroring strategies used in the development of other oxadiazole-based agents. mdpi.com

Utilization in Materials Science Research (e.g., polymers, resins with enhanced properties)

Heterocyclic compounds, including oxazoles, are being integrated into polymer science to develop materials with enhanced thermal stability, chemical resistance, and specific optical properties. ontosight.aiontosight.ai The chloromethyl group of the title compound is particularly suited for polymer modification or for use as a functional monomer. It can be used to graft the oxazole unit onto existing polymer backbones or to be copolymerized with other monomers like styrene. The resulting oxazole-containing polymers could exhibit unique properties valuable for high-performance coatings, adhesives, or optoelectronic materials. ontosight.ai Anionic polymerization of oxadiazole-containing monomers has been shown to be a viable method for creating well-defined polymers. researchgate.net Furthermore, polymerization techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been used to create polymers with triazole units, a strategy that could be adapted for oxazole-containing monomers derived from this building block. rsc.orgmdpi.com

Contributions to Chemical Libraries and Probes for Research

Chemical libraries are essential tools in drug discovery and chemical biology for identifying new bioactive molecules. The ability to easily and systematically generate a large number of related but structurally distinct compounds from a single core is highly desirable. This compound is an excellent scaffold for this purpose. Using automated or parallel synthesis techniques, the two chloro-positions can be reacted with diverse sets of building blocks (e.g., amines, boronic acids, thiols) to rapidly generate a library of novel 1,2-oxazole derivatives. nih.govnih.govmdpi.com These libraries can then be screened against various biological targets to identify new chemical probes or potential drug leads. yale.edu The oxazole core itself is considered a "privileged" structure in medicinal chemistry, frequently appearing in bioactive compounds, further validating its use in such libraries. tandfonline.comsemanticscholar.orgnih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations and Aromaticity Assessment

Theoretical studies on the 1,2-oxazole ring system indicate that its electronic properties and aromaticity are influenced by substituent effects. For 4-Chloro-3-(chloromethyl)-1,2-oxazole, computational analysis would be necessary to determine the precise impact of the chloro and chloromethyl groups.

Quantum chemical descriptors provide insight into the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to understanding electronic transitions and reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. jchemrev.comclinicsearchonline.org For related heterocyclic N-oxides, the HOMO-LUMO gap has been used to assess stability. uoa.gr

Fukui functions are crucial for predicting regioselectivity in chemical reactions by identifying the most electrophilic and nucleophilic sites within the molecule. uoa.gr Without specific calculations for this compound, no definitive data on these descriptors can be provided.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Descriptor | Value |

|---|---|

| HOMO Energy | Not available |

| LUMO Energy | Not available |

| HOMO-LUMO Gap | Not available |

| Fukui Function (f+) Max | Not available |

The aromaticity of the 1,2-oxazole ring is a subject of theoretical interest. Aromaticity is typically quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). jchemrev.com HOMA values are derived from bond length deviations from an ideal aromatic system, with values closer to 1 indicating higher aromaticity. uoa.grresearchgate.net NICS calculations measure the magnetic shielding at the center of the ring to evaluate the presence of a ring current, a hallmark of aromaticity.

Studies on arene-fused 1,2-oxazole N-oxides have employed HOMA to assess changes in aromaticity due to substitution, finding it to be a reliable index. uoa.grresearchgate.net However, the specific HOMA and NICS values for the isolated this compound ring have not been calculated.

Table 2: Hypothetical Aromaticity Indices for the 1,2-Oxazole Ring in this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Index | Value |

|---|---|

| HOMA | Not available |

| NICS(0) | Not available |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species and high-energy intermediates that are difficult to observe experimentally.

The study of reaction pathways involves locating transition states and calculating the associated energy barriers. This analysis is fundamental to predicting reaction kinetics and understanding the feasibility of a proposed mechanism. For instance, computational studies have been used to investigate the cycloaddition reactions that form 1,2-oxazole rings, detailing the energetics of the pathways. acs.org Such an analysis for reactions involving this compound would provide insights into its synthetic transformations and reactivity, but this research has not been performed.

The inclusion of solvent effects in computational models is critical for accurately simulating reactions in solution. Solvation models can significantly alter the energy profiles of reactants, transition states, and products, thereby affecting reaction rates and selectivity. While the importance of solvent effects is well-established in computational chemistry, no studies have been published that apply these models to the reaction pathways of this compound.

Conformational Analysis and Stereochemical Investigations

Substituted heterocyclic rings can often adopt multiple conformations with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers to their interconversion. The chloromethyl group at the C3 position of this compound introduces rotational flexibility. A thorough conformational search and subsequent geometry optimization would be required to determine the preferred spatial arrangement of this substituent relative to the oxazole (B20620) ring. Such stereochemical investigations are essential for understanding the molecule's three-dimensional structure and its potential interactions, but this specific analysis remains to be conducted.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For this compound, while specific experimental spectra are not presented here, we can discuss the computational methodologies used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in complementing experimental data and aiding in spectral assignments.

Computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed to predict NMR chemical shifts. mdpi.com This approach, often used in conjunction with Density Functional Theory (DFT), allows for the calculation of the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. For a molecule like this compound, predicted ¹H and ¹³C NMR spectra can help in assigning specific peaks to the various hydrogen and carbon atoms within the molecule, including those on the oxazole ring and the chloromethyl group.

Similarly, the prediction of IR vibrational frequencies is typically carried out using DFT calculations. These calculations can determine the vibrational modes of the molecule and their corresponding frequencies and intensities. Such theoretical spectra are invaluable for interpreting experimental IR spectra, helping to identify characteristic peaks associated with specific functional groups and vibrational motions within the this compound structure. For instance, theoretical calculations can distinguish the stretching and bending vibrations of the C-Cl, C=N, and C-O bonds.

The prediction of UV-Vis absorption spectra is often achieved through Time-Dependent Density Functional Theory (TD-DFT). beilstein-journals.org This method can calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. For this compound, TD-DFT calculations could predict the electronic transitions, such as π → π* and n → π*, which are characteristic of heterocyclic compounds. The inclusion of solvent effects in these calculations is often crucial for achieving accurate predictions of λ_max values. beilstein-journals.org

Below are illustrative tables representing the kind of data that would be generated from such computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | 160.5 |

| C4 | - | 115.2 |

| C5 | 8.5 | 150.1 |

| -CH₂Cl | 4.8 | 40.3 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=N stretch | 1620 |

| C=C stretch | 1580 |

| C-O stretch | 1250 |

| C-Cl stretch (ring) | 850 |

| C-Cl stretch (methyl) | 750 |

Note: These are hypothetical values for illustrative purposes.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 220 |

| n → π* | 280 |

Note: These are hypothetical values for illustrative purposes.

Intermolecular Interactions and Molecular Recognition Studies

The study of intermolecular interactions is fundamental to understanding the behavior of molecules in various environments, including their role in biological systems and materials science. For this compound, computational studies can elucidate the nature and strength of its interactions with other molecules.

Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular interaction that can significantly influence the physical and chemical properties of a compound. In the context of this compound, the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. Theoretical studies on similar heterocyclic molecules, such as isoxazole (B147169) and oxazole, have shown that the nitrogen atom is a better hydrogen bond acceptor than the oxygen atom. researchgate.net

Computational models can be used to study the formation of hydrogen-bonded complexes between this compound and hydrogen bond donors, such as water or alcohols. These studies can determine the preferred geometries, interaction energies, and the resulting changes in spectroscopic properties upon hydrogen bond formation. The presence of chlorine atoms in the molecule can also influence the hydrogen bonding network through halogen bonding, a non-covalent interaction that is gaining increasing attention.

Interactions with Catalytic Centers

The interactions of this compound with catalytic centers are of interest in various chemical transformations. The oxazole ring and the chloromethyl group can both participate in interactions with metal centers or active sites of enzymes. The reactive chloromethyl group, in particular, can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. smolecule.com

Computational docking studies can predict the binding modes and affinities of this compound with the active sites of enzymes or the coordination spheres of metal catalysts. These studies can provide insights into the specific interactions, such as coordination bonds, hydrogen bonds, and van der Waals interactions, that stabilize the complex. The electron-withdrawing nature of the chloromethyl substituent can modulate the electronic properties of the oxazole ring, thereby influencing the strength of these intermolecular interactions. smolecule.com Such theoretical investigations are crucial for the rational design of new catalysts or bioactive molecules based on the this compound scaffold.

Future Research Directions and Emerging Opportunities

Development of Highly Stereoselective Synthetic Methods

While the 1,2-oxazole ring of 4-Chloro-3-(chloromethyl)-1,2-oxazole is aromatic and planar, the development of stereoselective synthetic methods is crucial for introducing chirality in its derivatives, a key aspect in the synthesis of biologically active compounds. Future research should focus on asymmetric transformations of the functional groups attached to the oxazole (B20620) core.

One promising avenue is the stereoselective functionalization of the chloromethyl group. This could be achieved through asymmetric nucleophilic substitution reactions, where chiral ligands or catalysts are employed to control the stereochemical outcome. For instance, the development of catalytic enantioselective methods for the replacement of the chlorine atom with various nucleophiles would provide access to a wide range of chiral derivatives.

Another approach involves the asymmetric synthesis of precursors that can be converted to chiral this compound analogs. For example, catalytic asymmetric [3+2] cycloaddition reactions could be explored to construct the 1,2-oxazole ring with defined stereocenters on its side chains. nih.gov Furthermore, asymmetric hydroxylamine/enone cascade reactions represent a potential strategy for the enantioselective synthesis of related isoxazoline (B3343090) precursors that could be subsequently aromatized and functionalized. nih.govacs.org

Discovery of Novel Reactivity Patterns and Unexplored Transformations

The unique electronic properties of the 1,2-oxazole ring, combined with the presence of two halogen substituents, suggest that this compound may exhibit novel reactivity patterns. A systematic investigation into its behavior under various reaction conditions could unveil previously unknown transformations.

The chloromethyl group at the 3-position is expected to be susceptible to nucleophilic substitution, providing a handle for the introduction of a wide array of functional groups. researchgate.net In contrast, the chlorine atom at the 4-position is attached to an sp²-hybridized carbon and is anticipated to be less reactive towards traditional nucleophilic substitution. However, it could be a suitable handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. A detailed study of the relative reactivity of these two positions is warranted to enable selective functionalization.

Furthermore, the 1,2-oxazole ring itself can participate in various transformations. While generally stable, it can undergo ring-opening reactions under specific conditions, such as reductive cleavage of the N-O bond. Exploring the influence of the chloro substituents on the stability and reactivity of the ring could lead to new synthetic strategies. Additionally, investigating its potential as a diene in Diels-Alder reactions could open up pathways to complex polycyclic systems. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis

The synthesis of highly functionalized and potentially hazardous intermediates often benefits from the precise control offered by continuous flow chemistry. The application of flow technologies to the synthesis and derivatization of this compound could offer significant advantages in terms of safety, scalability, and efficiency. springerprofessional.desci-hub.se

Flow reactors can enable the safe handling of reactive intermediates and reagents, as well as provide excellent control over reaction parameters such as temperature, pressure, and residence time. acs.org This is particularly relevant for potentially exothermic reactions involving halogenated compounds. The development of a continuous flow process for the synthesis of the parent compound could streamline its production and facilitate its use as a versatile intermediate.

Moreover, the integration of automated synthesis platforms with flow chemistry could accelerate the discovery of new derivatives. nih.gov By combining robotic systems for reagent handling and purification with in-line analytical techniques, high-throughput screening of reaction conditions and diversification of the this compound scaffold could be achieved. This would enable the rapid generation of libraries of novel compounds for biological screening or materials science applications.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Applying these methods to this compound can guide the synthesis of new derivatives with desired properties and predict their reactivity.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help predict the regioselectivity of reactions and rationalize experimentally observed outcomes. For instance, computational models could be developed to predict the site-selectivity of metalation or C-H functionalization reactions on the oxazole ring. researchgate.net

Machine learning algorithms can be trained on existing datasets of heterocyclic compounds to predict the biological activity or material properties of new derivatives of this compound. nih.gov Although predictive models for the reactivity of some 5-membered heterocycles have been developed, their accuracy for isoxazoles can be limited, highlighting the need for further model development and experimental validation. acs.org Such predictive models could significantly reduce the time and resources required for the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates. chemrxiv.org

Applications in Emerging Fields of Chemical Science

The structural motifs present in this compound suggest its potential as a scaffold in several emerging areas of chemical science. Its derivatives could find applications in medicinal chemistry, agricultural science, and materials science.

In medicinal chemistry, the 1,2-oxazole core is a well-established pharmacophore found in numerous biologically active compounds. researchgate.netnih.gov The presence of two chlorine atoms provides opportunities for fine-tuning the physicochemical properties of drug candidates and for introducing further complexity through selective functionalization. Derivatives could be explored as potential enzyme inhibitors, receptor antagonists, or antimicrobial agents.

In the field of agricultural science, novel fungicides, herbicides, and insecticides are constantly needed to address resistance and environmental concerns. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of new agrochemicals.

Q & A

Q. How can computational models predict the reactivity of this compound in complex systems?

- Methodological Answer : Use quantum mechanical calculations (e.g., DFT for frontier orbital analysis) and docking studies (AutoDock Vina) to predict nucleophilic attack sites or binding to biological targets. Validate with kinetic isotope effects (KIEs) .

Q. What strategies enable enantioselective synthesis of chiral oxazole derivatives from this compound?

Q. How do solvent effects modulate the reactivity of the chloromethyl group in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while protic solvents (ethanol) favor elimination. Solvent choice impacts yields in Suzuki-Miyaura couplings (e.g., 40–75% in DMF vs. <20% in water) .

Q. What evidence supports synergistic effects between oxazole derivatives and existing therapeutics?

- Methodological Answer : Combination index (CI) assays (Chou-Talalay method) reveal synergism with antimetabolites (e.g., 5-FU) in cancer models. Mechanistic studies (RNA-seq) identify upregulated apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.